molecular formula C13H13F3N4O3 B6416396 2-(5-Pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate salt, AldrichCPR CAS No. 1262774-20-8

2-(5-Pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate salt, AldrichCPR

Cat. No.: B6416396
CAS No.: 1262774-20-8
M. Wt: 330.26 g/mol
InChI Key: QVQBNLJZOKAZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate salt, AldrichCPR, is a chemical compound with the molecular formula C11H12N4O·C2HF3O2. This compound is known for its unique structure, which includes a pyrrolidine ring, an oxadiazole ring, and a pyridine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate salt involves several steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through the reaction of nitriles with hydroxylamine, followed by cyclization.

    Coupling with Pyridine: The pyrrolidine and oxadiazole rings are then coupled with a pyridine derivative under suitable conditions to form the desired compound.

    Trifluoroacetate Salt Formation: The final step involves the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-(5-Pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate salt has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is used in various industrial processes, including the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(5-Pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,4-Oxadiazol-5-yl)pyridine derivatives: These compounds share the oxadiazole and pyridine rings but may differ in other structural aspects.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring with different substituents.

Uniqueness

2-(5-Pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate salt is unique due to its specific combination of pyrrolidine, oxadiazole, and pyridine rings, along with the trifluoroacetate salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-pyridin-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O.C2HF3O2/c1-2-6-12-8(4-1)10-14-11(16-15-10)9-5-3-7-13-9;3-2(4,5)1(6)7/h1-2,4,6,9,13H,3,5,7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQBNLJZOKAZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=CC=N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.